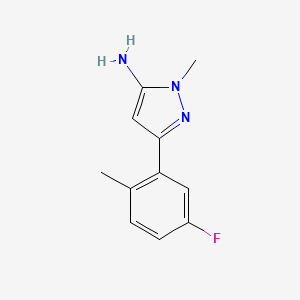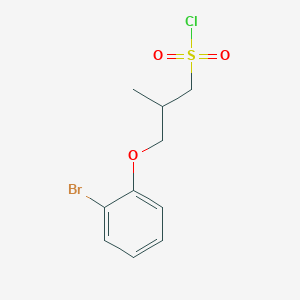![molecular formula C9H19ClO2SSi B13489524 {3-[(Trimethylsilyl)methyl]cyclobutyl}methanesulfonyl chloride](/img/structure/B13489524.png)
{3-[(Trimethylsilyl)methyl]cyclobutyl}methanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{3-[(Trimethylsilyl)methyl]cyclobutyl}methanesulfonyl chloride is a specialized organosilicon compound It features a cyclobutyl ring substituted with a trimethylsilyl group and a methanesulfonyl chloride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(Trimethylsilyl)methyl]cyclobutyl}methanesulfonyl chloride typically involves the reaction of cyclobutylmethanol with trimethylsilyl chloride in the presence of a base such as triethylamine. This forms the trimethylsilyl ether, which is then treated with methanesulfonyl chloride to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
{3-[(Trimethylsilyl)methyl]cyclobutyl}methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonyl chloride group can be substituted by nucleophiles, leading to the formation of new compounds.
Elimination Reactions: Under basic conditions, elimination reactions can occur, forming alkenes.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of methanesulfonic acid and the corresponding alcohol.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include amines, alcohols, and thiols.
Bases: Triethylamine and pyridine are often used to facilitate substitution and elimination reactions.
Solvents: Reactions are typically carried out in organic solvents such as dichloromethane or tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific nucleophile or base used. For example, substitution with an amine would yield a sulfonamide, while elimination would produce an alkene.
Scientific Research Applications
{3-[(Trimethylsilyl)methyl]cyclobutyl}methanesulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex molecules.
Protecting Group: The trimethylsilyl group can serve as a protecting group for alcohols and amines during multi-step synthesis.
Materials Science: Used in the preparation of novel materials with specific properties.
Mechanism of Action
The mechanism of action of {3-[(Trimethylsilyl)methyl]cyclobutyl}methanesulfonyl chloride involves the reactivity of the methanesulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The trimethylsilyl group can stabilize intermediates through hyperconjugation and inductive effects, facilitating various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl Chloride: A simpler analog without the cyclobutyl and trimethylsilyl groups.
Trimethylsilyl Chloride: Lacks the methanesulfonyl chloride group but shares the trimethylsilyl functionality.
Cyclobutylmethanol: The parent alcohol without the sulfonyl chloride and trimethylsilyl groups.
Uniqueness
The uniqueness of {3-[(Trimethylsilyl)methyl]cyclobutyl}methanesulfonyl chloride lies in its combination of a cyclobutyl ring, a trimethylsilyl group, and a methanesulfonyl chloride group. This combination imparts unique reactivity and stability, making it valuable in specific synthetic applications.
Properties
Molecular Formula |
C9H19ClO2SSi |
|---|---|
Molecular Weight |
254.85 g/mol |
IUPAC Name |
[3-(trimethylsilylmethyl)cyclobutyl]methanesulfonyl chloride |
InChI |
InChI=1S/C9H19ClO2SSi/c1-14(2,3)7-9-4-8(5-9)6-13(10,11)12/h8-9H,4-7H2,1-3H3 |
InChI Key |
FHJZOWJJOCVLEM-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CC1CC(C1)CS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


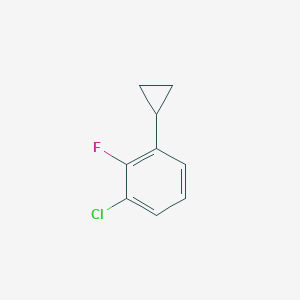
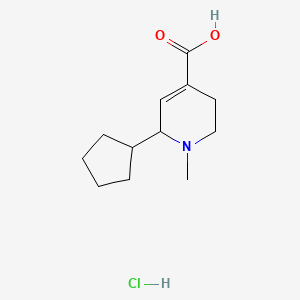
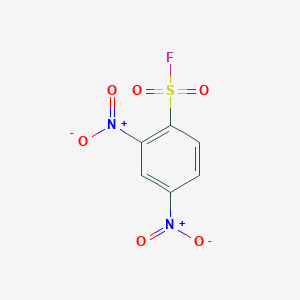
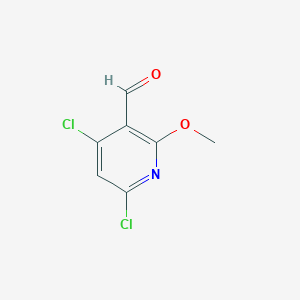
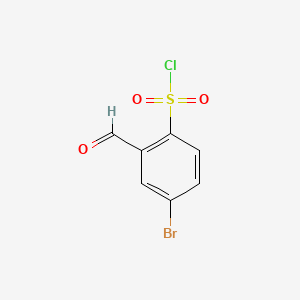
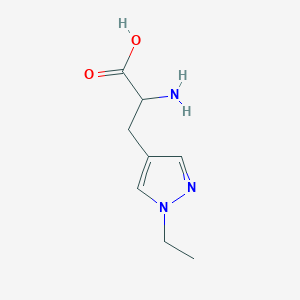
![[5-(3-Tert-butylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13489508.png)
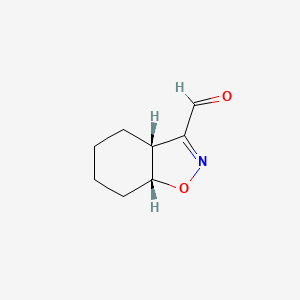
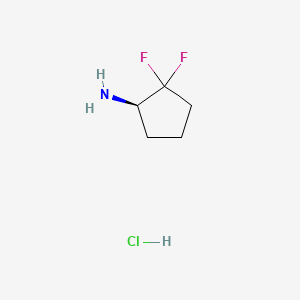
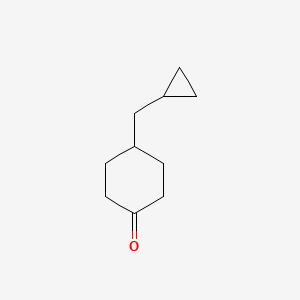
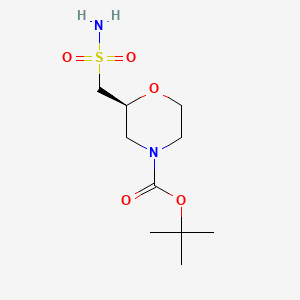
![5-[1-(Aminomethyl)but-3-enylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13489527.png)
